N-Formyl-L-tyrosine
Overview
Description
N-Formyl-L-tyrosine is a derivative of the amino acid L-tyrosine, where the amino group is modified by the addition of a formyl group.
Mechanism of Action
Target of Action
N-Formyl-L-tyrosine primarily targets the Formyl Peptide Receptors (FPRs) . FPRs are a group of G protein-coupled cell surface receptors that play important roles in host defense and inflammation . They interact with structurally diverse chemotactic agonists, thereby having a dual function in inflammatory processes .
Mode of Action
The interaction of this compound with its targets results in changes in the inflammatory processes. Depending on the ligand it binds with, FPRs can either accelerate or inhibit key intracellular kinase-based regulatory pathways . This dual function allows FPRs to regulate inflammatory responses, monitor glial activation, accelerate neural differentiation, regulate angiogenesis, and control blood-brain barrier (BBB) permeability .
Biochemical Pathways
This compound is involved in the tyrosine metabolism pathway . Tyrosine is produced in cells by hydroxylating the essential amino acid phenylalanine . Half of the phenylalanine required goes into the production of tyrosine . If the diet is rich in tyrosine itself, the requirements for phenylalanine are reduced by about 50% .
Pharmacokinetics
It’s known that the compound is a competitive inhibitor, competitive with p5c .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its role in inflammation and host defense. By interacting with FPRs, this compound can influence the regulation of inflammatory responses, glial activation, neural differentiation, angiogenesis, and BBB permeability .
Biochemical Analysis
Biochemical Properties
N-Formyl-L-tyrosine interacts with various enzymes, proteins, and other biomolecules. It is involved in the formation of formylated peptides, which are recognized by formyl peptide receptors (FPRs) in immune cells . FPRs can modulate oxidative stress through nicotinamide adenine dinucleotide phosphate (NADPH) oxidase-dependent reactive oxygen species (ROS) production .
Cellular Effects
This compound influences various types of cells and cellular processes. It impacts cell signaling pathways, gene expression, and cellular metabolism. For instance, it plays a role in the regulation of inflammation and oxidative stress in cardiovascular diseases .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It binds to biomolecules, influences enzyme activation or inhibition, and induces changes in gene expression. For instance, it is involved in the activation of NADPH oxidase, a key enzyme in the production of ROS .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels. For instance, it is involved in the formation of formylated peptides, which are recognized by FPRs in immune cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Formyl-L-tyrosine can be synthesized through the formylation of L-tyrosine. One common method involves the reaction of L-tyrosine with formic acid and acetic anhydride under controlled conditions. The reaction typically proceeds at room temperature and yields this compound as a white crystalline powder .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods, with optimization for scale, yield, and purity. Industrial processes may involve continuous flow reactors and advanced purification techniques to ensure high-quality product .
Chemical Reactions Analysis
Types of Reactions: N-Formyl-L-tyrosine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the formyl group to a hydroxymethyl group.
Substitution: The formyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like Grignard reagents or organolithium compounds can be employed for substitution reactions.
Major Products:
Oxidation: Produces quinones.
Reduction: Yields hydroxymethyl derivatives.
Substitution: Results in various substituted tyrosine derivatives.
Scientific Research Applications
N-Formyl-L-tyrosine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and peptide chemistry.
Biology: Studied for its role in protein modification and enzyme activity.
Medicine: Investigated for potential therapeutic applications, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of specialized chemicals and pharmaceuticals
Comparison with Similar Compounds
N-Formyl-L-methionine: Another formylated amino acid with similar biochemical roles.
N-Formyl-L-leucine: Shares structural similarities and participates in similar biochemical pathways.
N-Formyl-L-phenylalanine: Known for its role in chemotaxis and immune response regulation
Uniqueness: Its ability to modulate immune responses and inflammation sets it apart from other formylated amino acids .
Properties
IUPAC Name |
(2S)-2-formamido-3-(4-hydroxyphenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c12-6-11-9(10(14)15)5-7-1-3-8(13)4-2-7/h1-4,6,9,13H,5H2,(H,11,12)(H,14,15)/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROUWPHMRHBMAFE-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)NC=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)NC=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201315501 | |
Record name | N-Formyl-L-tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201315501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13200-86-7 | |
Record name | N-Formyl-L-tyrosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13200-86-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Formyl-L-tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201315501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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